molecular formula C7H8FNO5S2 B2488147 4-(Methylsulfamoyl)phenyl sulfurofluoridate CAS No. 2411202-34-9

4-(Methylsulfamoyl)phenyl sulfurofluoridate

Cat. No.: B2488147
CAS No.: 2411202-34-9
M. Wt: 269.26
InChI Key: NLZAMJDMHVFLIV-UHFFFAOYSA-N
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Description

4-(Methylsulfamoyl)phenyl sulfurofluoridate is an organosulfur compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a sulfurofluoridate group attached to a phenyl ring, which is further substituted with a methylsulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfamoyl)phenyl sulfurofluoridate typically involves the reaction of 4-(methylsulfamoyl)phenol with sulfuryl fluoride (SO2F2). The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfurofluoridate group. The general reaction scheme is as follows:

[ \text{4-(Methylsulfamoyl)phenol} + \text{SO}_2\text{F}_2 \rightarrow \text{this compound} ]

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfamoyl)phenyl sulfurofluoridate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(Methylsulfamoyl)phenyl sulfurofluoridate primarily involves its ability to act as a deoxyfluorinating reagent. The compound reacts with alcohols to replace the hydroxyl group with a fluorine atom, resulting in the formation of alkyl fluorides. This reaction is facilitated by the electrophilic nature of the sulfur atom in the sulfurofluoridate group, which activates the fluorine atom for nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl sulfurofluoridate
  • SulfoxFluor
  • PBSF (Phenyl bis(sulfur trifluoride))

Comparison

4-(Methylsulfamoyl)phenyl sulfurofluoridate is unique among similar compounds due to the presence of the methylsulfamoyl group, which enhances its reactivity and selectivity in deoxyfluorination reactions. Compared to other fluorinating reagents like SulfoxFluor and PBSF, this compound offers a better balance between reactivity and stability, making it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO5S2/c1-9-15(10,11)7-4-2-6(3-5-7)14-16(8,12)13/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZAMJDMHVFLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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